tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate is a compound that belongs to the class of organic compounds known as piperidines. This compound is notable for its bromophenyl group, which is attached to a piperidine ring. It is often used in chemical and pharmaceutical research due to its distinct structural properties.
Scientific Research Applications
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies investigating the binding affinity of piperidine derivatives to various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Used in the manufacture of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate typically involves the reaction between tert-butyl carbamate and (3S)-3-(4-bromophenyl)piperidine under conditions that facilitate the formation of the piperidine ring with the appropriate substituents. Specific catalysts and solvents may be used to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure consistency and efficiency. The processes may utilize advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and higher throughput.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to introduce new functional groups.
Reduction: The piperidine ring or the bromophenyl group can be reduced under specific conditions.
Substitution: Halogen atoms in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents (like potassium permanganate), reducing agents (such as lithium aluminium hydride), and nucleophiles (like sodium methoxide). The conditions vary depending on the desired reaction, ranging from room temperature to elevated temperatures, and using solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions are often derivatives of the original compound, with modifications to the bromophenyl or piperidine moieties. For example, oxidation can yield a carboxylic acid derivative, while substitution might introduce an amine or ester group.
Mechanism of Action
The mechanism by which tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate exerts its effects is largely dependent on its interactions with molecular targets. The bromophenyl group and the piperidine ring play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity. These interactions can affect various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3s)-3-(4-chlorophenyl)-piperidine-1-carboxylate: Similar structure with a chlorine atom instead of a bromine.
tert-Butyl (3s)-3-(4-fluorophenyl)-piperidine-1-carboxylate: Substituted with a fluorine atom.
tert-Butyl (3s)-3-(4-methylphenyl)-piperidine-1-carboxylate: Contains a methyl group instead of a halogen.
Uniqueness
The uniqueness of tert-Butyl (3s)-3-(4-bromophenyl)-piperidine-1-carboxylate lies in its bromine substituent, which can participate in various chemical reactions that are not feasible with other halogens or substituents
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-bromophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11H2,1-3H3/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSHWNCUNYWQBB-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.